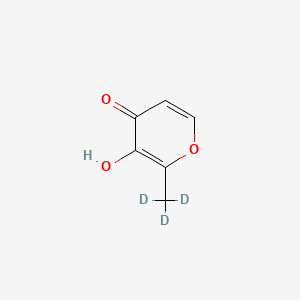
Maltol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maltol-d3 involves the incorporation of deuterium atoms into the maltol molecule. One common method is the deuterium exchange reaction, where maltol is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium . Another method involves the use of deuterated starting materials in the synthesis of maltol, ensuring that the final product is deuterium-labeled .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated precursors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Maltol-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives, such as alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Maltol-d3 has a wide range of scientific research applications, including:
Biology: Employed in studies investigating the metabolic pathways and biological effects of maltol.
Medicine: Explored for its potential therapeutic effects, such as antioxidant and anti-inflammatory properties.
Industry: Utilized in the food and beverage industry as a flavor enhancer and preservative.
Mechanism of Action
Maltol-d3 exerts its effects through various mechanisms, including:
Antioxidant Activity: This compound scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: This compound inhibits the activation of inflammasomes, reducing the secretion of pro-inflammatory cytokines.
Metal Chelation: This compound binds to metal ions, enhancing their bioavailability and preventing metal-induced toxicity.
Comparison with Similar Compounds
Similar Compounds
Maltol: The non-deuterated version of Maltol-d3, commonly used as a flavor enhancer and antioxidant.
Ethyl Maltol: A derivative of maltol with enhanced flavoring properties.
Ferric Maltol: A complex of maltol with iron, used as an iron supplement.
Uniqueness of this compound
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring stable isotope-labeled compounds. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various analytical techniques .
Properties
Molecular Formula |
C6H6O3 |
|---|---|
Molecular Weight |
129.13 g/mol |
IUPAC Name |
3-hydroxy-2-(trideuteriomethyl)pyran-4-one |
InChI |
InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3/i1D3 |
InChI Key |
XPCTZQVDEJYUGT-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=O)C=CO1)O |
Canonical SMILES |
CC1=C(C(=O)C=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
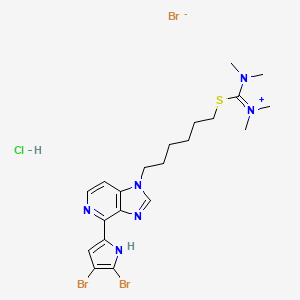

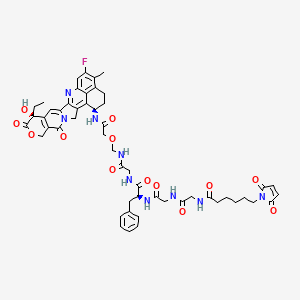
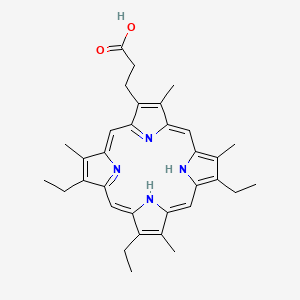
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
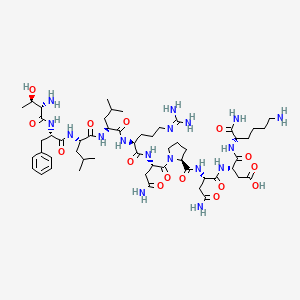
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
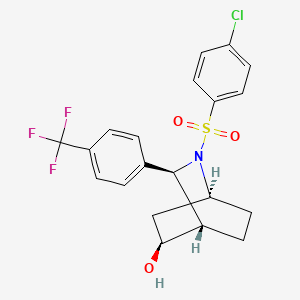
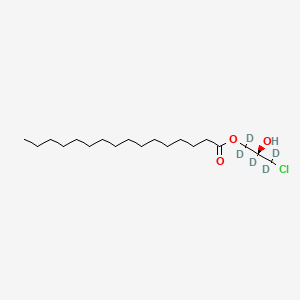
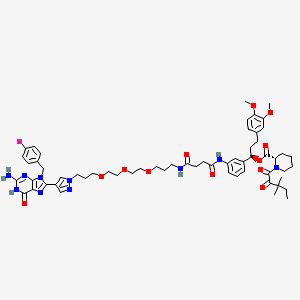
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)

